molecular formula C21H25ClN4O3S B11648502 N-(4-Chloro-benzyl)-N-[4-(1-methyl-piperidin-4-ylidene-hydrazinocarbonyl)-phenyl]-methanesulfonamide

N-(4-Chloro-benzyl)-N-[4-(1-methyl-piperidin-4-ylidene-hydrazinocarbonyl)-phenyl]-methanesulfonamide

Cat. No.: B11648502
M. Wt: 449.0 g/mol
InChI Key: YBVPRIVPIXYCBO-UHFFFAOYSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-N-{4-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]PHENYL}METHANESULFONAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a methanesulfonamide group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-N-{4-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]PHENYL}METHANESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Chlorophenyl Intermediate: This step involves the reaction of a chlorobenzene derivative with a suitable reagent to introduce the chlorophenyl group.

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including cyclization and functional group modifications.

    Coupling Reactions: The final step involves coupling the chlorophenyl and piperidine intermediates with a methanesulfonamide group under specific conditions, such as the use of a catalyst and controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-N-{4-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]PHENYL}METHANESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-N-{4-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]PHENYL}METHANESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of certain diseases due to its unique chemical structure.

    Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.

    Biological Research: The compound is investigated for its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-N-{4-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]PHENYL}METHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Chlorophenyl)(phenyl)methyl]formamide
  • N-(4-CHLOROPHENYL)-4-METHOXYBENZAMIDE

Uniqueness

N-[(4-CHLOROPHENYL)METHYL]-N-{4-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]PHENYL}METHANESULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

This detailed article provides a comprehensive overview of N-[(4-CHLOROPHENYL)METHYL]-N-{4-[N’-(1-METHYLPIPERIDIN-4-YLIDENE)HYDRAZINECARBONYL]PHENYL}METHANESULFONAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H25ClN4O3S

Molecular Weight

449.0 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-[(1-methylpiperidin-4-ylidene)amino]benzamide

InChI

InChI=1S/C21H25ClN4O3S/c1-25-13-11-19(12-14-25)23-24-21(27)17-5-9-20(10-6-17)26(30(2,28)29)15-16-3-7-18(22)8-4-16/h3-10H,11-15H2,1-2H3,(H,24,27)

InChI Key

YBVPRIVPIXYCBO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=NNC(=O)C2=CC=C(C=C2)N(CC3=CC=C(C=C3)Cl)S(=O)(=O)C)CC1

Origin of Product

United States

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